REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][N:14]=[C:15]([CH2:18][C:19]#[N:20])[C:16]#[N:17].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].ClCCl>[NH2:20][C:19]1[N:13]([C:3]2[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:10])([F:11])[F:9])=[CH:5][C:4]=2[Cl:12])[N:14]=[C:15]([C:16]#[N:17])[CH:18]=1 |f:1.2,3.4.5,6.7,8.9|
|
Name
|
2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)succinonitrile
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN=C(C#N)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
saturated aqueous solution
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
915 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the stirring continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give a pH of 12
|
Type
|
EXTRACTION
|
Details
|
A dichloromethane extract
|
Type
|
WASH
|
Details
|
was washed (water and brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |